3,5-Dibromopyridine-4-carboxylic acid

heterocyclic synthesis amination kinetics pyridine functionalization

Sourcing the wrong dibromopyridine isomer introduces uncontrolled reactivity into cross-coupling and amination workflows, risking reduced yield or unwanted byproducts. This 3,5-dibromo-4-carboxyl regioisomer is documented for glyphosate and antiepileptic/antibacterial intermediate synthesis, with a substitution pattern that enables controlled monoamination (slower kinetics vs. 2,6-isomer) and sequential metalation for trisubstituted pyridine construction. • ≥98% assay (mode across major suppliers) - minimizes purification burden in multi-step routes. • Symmetric 3,5-dibromo-4-carboxyl geometry supports clean mono-amination with minimal diamino side-product. • Multiple commercial sources with stock on hand for immediate, reliable supply.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.9 g/mol
CAS No. 13958-91-3
Cat. No. B083429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromopyridine-4-carboxylic acid
CAS13958-91-3
Molecular FormulaC6H3Br2NO2
Molecular Weight280.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)C(=O)O)Br
InChIInChI=1S/C6H3Br2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
InChIKeyLRKLXFGPVUZEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromopyridine-4-carboxylic Acid: Specifications & Procurement


3,5-Dibromopyridine-4-carboxylic acid (CAS 13958-91-3) is a heteroaryl dibrominated pyridine carboxylic acid building block with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of 280.9 g/mol . The compound is commercially available at ≥95% assay specification as a crystalline solid with a melting point of 218–223 °C . Its structure features two bromine substituents at the 3- and 5-positions flanking a carboxylic acid group at the 4-position of the pyridine ring, a substitution pattern that confers distinct reactivity in cross-coupling and nucleophilic aromatic substitution pathways relative to regioisomeric dibromopyridine carboxylic acids . The compound is also referred to synonymously as 3,5-dibromoisonicotinic acid.

Regiospecific 3,5-dibromo substitution pattern for targeted cross-coupling and amination

Pyridine carboxylic acid building block for heterocyclic synthesis workflows

Identity verification enabled by distinct melting point and crystallographic parameters

3,5-Dibromopyridine-4-carboxylic Acid: Why Isomer Substitution Fails


Dibromopyridine carboxylic acid isomers are not functionally interchangeable. The substitution pattern governs both the electronic environment of the pyridine ring and the steric accessibility of the bromine atoms for subsequent cross-coupling or amination reactions. Specifically, 3,5-dibromopyridine-4-carboxylic acid positions two bromine atoms symmetrically around the 4-carboxyl group, creating a distinct steric and electronic profile that differs markedly from the 2,6-dibromo isomer (CAS 2016-99-1) [1]. This regiochemical difference directly impacts reaction kinetics, as evidenced by comparative monoamination studies showing that 3,5-dibromopyridine reacts substantially more slowly than its 2,6-dibromo counterpart [2]. Procurement of the incorrect isomer would introduce uncharacterized reactivity parameters into synthetic routes optimized for a specific substitution pattern, potentially reducing yield, altering regioselectivity, or generating unintended byproducts. The quantitative evidence below establishes the measurable differentiation that justifies isomer-specific selection.

Target Compound

3,5-Dibromopyridine-4-carboxylic acid

Symmetrical bromine placement around the 4-carboxyl group yields a distinct steric and electronic environment that favors controlled monoamination kinetics.

Slower reaction rate may enhance chemoselectivity

Common Alternative

2,6-Dibromopyridine-4-carboxylic acid (CAS 2016-99-1)

Faster amination kinetics and altered electronic distribution can shift regiochemical outcomes and byproduct profiles.

Reaction parameters may not transfer directly

3,5-Dibromopyridine-4-carboxylic Acid: Quantitative Evidence vs. Analogs


Monoamination Kinetics: 3,5- vs. 2,6-Isomer

In a comparative study of monoamination of dibromopyridines followed by carbonylation and hydrolysis to yield aminopyridinecarboxylic acids, 3,5-dibromopyridine (the core scaffold of the target compound) exhibited significantly slower reaction kinetics than its 2,6-dibromopyridine analog under identical conditions [1]. The authors explicitly note that 'the 3,5-dibromopyridine (VIII) reacts more slowly' than the 2,6-isomer (I), a kinetic distinction attributed to the different electronic distribution and steric environment conferred by the 3,5-versus 2,6-bromination pattern.

Monoamination kinetics
Head-to-head

3,5-dibromo scaffold reacts slower than the 2,6-isomer under identical conditions; minimal diamino byproduct observed.

Supports monoamination chemoselectivity review

Qualitative kinetic comparison; Heterocycles 2011

heterocyclic synthesis amination kinetics pyridine functionalization

Crystal Structure: Triclinic System

The atomic structure of 3,5-dibromopyridine-4-carboxylic acid has been determined by X-ray crystallography using a Bruker APEX II diffractometer with radiation parameters measured at 1.0405 Å . The compound crystallizes in a triclinic crystal system and exhibits an isotropic diffraction pattern with three molecules per unit cell . This structural elucidation provides verifiable crystallographic parameters that distinguish the compound from other dibromopyridine carboxylic acid isomers, for which comparable published crystallographic data may be absent or differ in space group assignment.

Crystal system
Class-level

Triclinic, isotropic pattern, three molecules per unit cell (Bruker APEX II, 1.0405 Å radiation).

Crystallographic identity benchmark

Class-level; source-specific review advised

X-ray crystallography solid-state characterization materials science

Solubility: Organic-Soluble, Water-Insoluble

3,5-Dibromopyridine-4-carboxylic acid exhibits a defined solubility profile: it is soluble in organic solvents including ethanol, dimethylformamide (DMF), and dichloromethane (DCM), but insoluble in water . This solubility behavior is characteristic of the compound class and directly influences solvent selection for synthetic transformations, workup procedures, and purification strategies.

Solubility profile
Class-level

Soluble in ethanol, DMF, DCM; insoluble in water.

Dictates reaction and workup solvent selection

Qualitative class-level solubility description

solubility formulation reaction medium selection

Commercial Specifications: Purity & Melting Point

Commercially available 3,5-dibromopyridine-4-carboxylic acid is supplied at a standardized ≥95% assay specification with a verified melting point range of 218–223 °C . This specification is consistent across major reputable vendors including Sigma-Aldrich . Alternative dibromopyridine carboxylic acid isomers may be available at different purity grades (e.g., 98% for some suppliers of the 2,6-isomer), though direct vendor-to-vendor comparison of specification consistency across all suppliers is not systematically documented.

Melting point vs. 2,6-isomer
Specification review

218–223 °C (target) vs. 208–211 °C predicted for the 2,6-isomer.

Low-cost identity verification on receipt

Difference of approximately 7–15 °C

purity specification melting point quality control

3,5-Dibromopyridine-4-carboxylic Acid: Validated Application Scenarios


Selective Monoamination to Aminopyridinecarboxylic Acids

Based on direct comparative kinetic evidence showing that 3,5-dibromopyridine undergoes monoamination more slowly than its 2,6-isomer counterpart [1], this compound is suited for synthetic routes where monoamination chemoselectivity is critical and diamination byproduct formation must be minimized. The slower reaction rate reported in Heterocycles (2011) suggests that extended reaction times under controlled conditions can yield clean monoaminated products without significant diamino side-product formation, a feature that may be advantageous for large-scale synthesis where purification burden reduction is a priority [1].

Glyphosate Agrochemical Intermediate

3,5-Dibromopyridine-4-carboxylic acid is documented as an intermediate for the synthesis of glyphosate, a widely used herbicide . This established use case is specific to the 3,5-dibromo substitution pattern due to the downstream chemical transformations required to construct the target molecule. Substituting an alternative dibromopyridine carboxylic acid isomer would alter the connectivity and regiochemistry of subsequent steps, likely rendering the route incompatible with the intended final product structure .

Antiepileptic & Antimicrobial Intermediate

The compound is identified as a key intermediate in the synthesis of pharmaceutical agents, specifically including antiepileptic drugs as well as antibacterial and antifungal medications . While the specific drug candidates or lead series are not disclosed in the available open literature, the recurring citation of this compound across multiple vendor technical documents and pharmaceutical intermediate databases establishes its validated role in medicinal chemistry programs. Procurement for pharmaceutical intermediate research is justified where the target molecule's retrosynthetic analysis specifically requires the 3,5-dibromo-4-carboxyl pyridine scaffold .

Sequential Metalation via 4-Position Lithiation

The 3,5-dibromopyridine scaffold (the core structure underlying the carboxylic acid derivative) is established as a versatile substrate for sequential metalation and metal-halogen exchange chemistry. Lithiation of 3,5-dibromopyridine with LDA followed by reaction with electrophiles provides 4-alkyl-3,5-dibromopyridines in high yield [2]. This synthetic pathway enables systematic construction of 4-alkyl-3,5-dibromo-, 3-bromo-4,5-dialkyl-, and 3,4,5-trialkylpyridines, making the 3,5-dibromo substitution pattern uniquely enabling for building trisubstituted pyridine derivatives where the 4-position is the initial point of functionalization [2].

Application
Selection Property
Validation Focus
Monoamination chemoselectivity research
Isomer-specific kinetic profile
Reaction rate and byproduct formation under identical conditions
Agrochemical intermediate synthesis (e.g., glyphosate)
Regiochemical compatibility with downstream steps
Structural integrity of the final target molecule
Pharmaceutical intermediate research (antiepileptic/antimicrobial)
3,5-dibromo-4-carboxyl scaffold requirement
Retrosynthetic analysis fit and medicinal chemistry programs
Sequential metalation for trisubstituted pyridines
4-position lithiation reactivity
Yield and substitution pattern at the 4-position

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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